molecular formula C7H11ClN2 B1447565 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride CAS No. 1555967-60-6

4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Cat. No. B1447565
M. Wt: 158.63 g/mol
InChI Key: ZCMDLOLMTKGWMV-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is an intermediate of Clopidogrel and Prasugrel .


Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is not explicitly mentioned in the retrieved papers .


Chemical Reactions Analysis

The chemical reactions involving 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride are not explicitly mentioned in the retrieved papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride are not explicitly mentioned in the retrieved papers .

Scientific Research Applications

Synthesis and Derivatives

The compound 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride serves as an intermediate in the synthesis of various chemically significant structures. Notably, an efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its N6-substituted analogues has been developed, employing sodium borohydride reduction and debenzylation as key steps. This method is applicable to synthesizing a range of N6-substituted derivatives, showcasing the versatility of the compound in synthetic organic chemistry (Nechayev et al., 2013).

Chemical Reactions and Transformations

4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride undergoes various chemical reactions leading to the formation of novel compounds. For instance, it has been involved in reactions with chloroalkyldimethylamines, acrylonitrile, methyl acetylenedicarboxylate, and dichloroethane, resulting in N-alkyl substituted tetrahydropyrrolo[3,2-c]pyridines. These reactions demonstrate the compound's reactivity and potential for generating new molecules with diverse properties and applications (Varlamov et al., 1993).

Novel Synthesis Routes

Research has also explored novel synthesis routes involving 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride. One study detailed the unexpected dimerization of 5-methyl-4,5,6,7-tetrahydrofuro[3,2-c]- and 6-methyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine by acidic hydrolysis, leading to novel dimerized compounds. This highlights the compound's role in developing new synthetic pathways and its unexpected behavior under certain conditions, contributing to the diversity of chemical synthesis (Shiotani et al., 1986).

Safety And Hazards

The safety and hazards of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride are not explicitly mentioned in the retrieved papers .

Future Directions

The future directions of research on 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride are not explicitly mentioned in the retrieved papers .

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c1-4-9-7-2-3-8-5-6(1)7;/h1,4,8-9H,2-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMDLOLMTKGWMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
Reactant of Route 2
4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
Reactant of Route 3
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4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
Reactant of Route 4
4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
Reactant of Route 5
4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
Reactant of Route 6
4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

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